molecular formula C13H15NO3 B1602221 Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate CAS No. 81745-20-2

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Cat. No. B1602221
CAS RN: 81745-20-2
M. Wt: 233.26 g/mol
InChI Key: SRNLYJMYWJNXNE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 281.30 g/mol. In

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure, Hirshfeld surface analysis, and DFT studies of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate derivatives reveal the compound's planar quinoline unit and its interactions within a three-dimensional network structure. This insight is crucial for understanding the molecular geometry and potential applications in materials science and drug design (Filali Baba et al., 2019).

Antimicrobial and Antibiotic Discovery

Research has identified derivatives of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate with high biological activity against bacteria and fungi, leading to the discovery of new natural products such as helquinoline, which shows promise as an antibiotic (Asolkar et al., 2004).

Cancer Research and Drug Development

The compound has been evaluated for its cytotoxic activity against various human cancer cell lines, demonstrating potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent, highlighting its role in the development of new therapeutic strategies (Riadi et al., 2021).

Spectroscopy and Molecular Docking

Spectroscopic analysis and molecular docking studies of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate derivatives provide valuable information on the compound's molecular structure, electronic properties, and interactions with biological targets. This research is instrumental in drug design, offering insights into the compound's inhibitory activity against specific enzymes or receptors (El-Azab et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the versatility of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate as a precursor in the creation of compounds with desired biological activities. This research contributes to the development of new antimicrobial agents with potential applications in medicine and pharmacology (Desai et al., 2007).

properties

IUPAC Name

ethyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)9-14-11-6-4-3-5-10(11)7-8-12(14)15/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNLYJMYWJNXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573246
Record name Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

CAS RN

81745-20-2
Record name Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
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Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
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Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
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Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

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